3-Phenylpyrrolidine hydrochloride
Overview
Description
3-Phenylpyrrolidine hydrochloride is an organic compound with the chemical formula C10H14ClN, which is composed of 3-phenylpyrrolidine molecules and hydrochloride ions .
Synthesis Analysis
Pyrrolidine compounds, including 3-Phenylpyrrolidine, are often synthesized using different cyclic or acyclic precursors. The synthetic strategies used include ring construction from these precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 3-Phenylpyrrolidine hydrochloride is C10H14ClN . The InChI code isInChI=1S/C10H13N.ClH/c1-2-4-9 (5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H
. Physical And Chemical Properties Analysis
The molecular weight of 3-Phenylpyrrolidine hydrochloride is 183.68 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, etc. are available .Scientific Research Applications
Pharmacological Profiles
- 5-HT2A Receptor Antagonism : The derivative R-96544, a form of 3-Phenylpyrrolidine hydrochloride, exhibits significant inhibition of platelet aggregation induced by serotonin. This suggests its potential as a novel 5-HT2A receptor antagonist with potent, competitive, and selective activity (Ogawa et al., 2002).
Chemical Synthesis and Structural Analysis
- Synthesis of Derivatives : Research has been conducted on synthesizing various 3-phenylpyrrolidines and evaluating their dopamine binding affinity. These studies are crucial for understanding the structural requirements for receptor binding (Crider et al., 1992).
- Catalytic Arylation : Studies on N-phenylpyrrolidine have led to the development of methods for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, providing insights into functional group chemistry (Sezen & Sames, 2005).
Biological Activity
- Antimicrobial Activity : Derivatives of 3-Phenylpyrrolidine, such as 1-phenylpyrrolidine-2, 5-diones, have shown significant antimicrobial activity against a range of pathogenic microbes. This highlights its potential in developing new antimicrobial agents (Fujinami et al., 1971).
- Inhibitors of Oestrogen Sulphatase : The study of 3-phenylpyrrolidine derivatives as inhibitors of oestrogen sulphatase offers a potential avenue for therapeutic applications in hormone-dependent diseases (Hassanzadeh et al., 2006).
Spectroscopic Analysis
- Spectroscopic Characterization : Spectroscopic techniques have been employed to analyze the structural and electronic properties of 3-Phenylpyrrolidine derivatives, contributing to the understanding of their chemical and physical behaviors (Devi et al., 2018).
Safety And Hazards
3-Phenylpyrrolidine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-phenylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSSGEPIODMCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656999 | |
Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidine hydrochloride | |
CAS RN |
857281-02-8 | |
Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.